6-Fluorocinnoline

Lipophilicity optimization Drug-likeness Physicochemical profiling

6-Fluorocinnoline (CAS 318276-73-2) is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by a fluorine substituent exclusively at the 6-position of the benzopyridazine nucleus (C8H5FN2, MW 148.14 g/mol). Unlike the unsubstituted parent cinnoline (LogP = 1.63) , the 6-fluoro substitution imparts a calculated LogP of 1.77 and a polar surface area of 25.78 Ų , offering a modest but quantifiable increase in lipophilicity without the steric bulk or metabolic liabilities associated with chloro (LogP = 2.28) or larger halogen substituents.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
CAS No. 318276-73-2
Cat. No. B1501010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorocinnoline
CAS318276-73-2
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=N2)C=C1F
InChIInChI=1S/C8H5FN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
InChIKeyBGNVCGBQOGOPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorocinnoline (CAS 318276-73-2): A Mono-Fluorinated Cinnoline Scaffold for Structure-Activity Relationship Studies


6-Fluorocinnoline (CAS 318276-73-2) is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by a fluorine substituent exclusively at the 6-position of the benzopyridazine nucleus (C8H5FN2, MW 148.14 g/mol) [1]. Unlike the unsubstituted parent cinnoline (LogP = 1.63) [2], the 6-fluoro substitution imparts a calculated LogP of 1.77 and a polar surface area of 25.78 Ų [1], offering a modest but quantifiable increase in lipophilicity without the steric bulk or metabolic liabilities associated with chloro (LogP = 2.28) or larger halogen substituents. This compound serves as a core synthetic intermediate and a privileged scaffold for medicinal chemistry programs exploring fluorinated heterocycles .

Why Unsubstituted Cinnoline or 6-Chlorocinnoline Cannot Simply Replace 6-Fluorocinnoline in Research Applications


The 6-fluoro substituent on cinnoline occupies a specific physicochemical niche that neither the unsubstituted parent cinnoline (LogP = 1.63) nor the 6-chloro analog (LogP = 2.28) can replicate [1]. Fluorine's unique combination of high electronegativity, small van der Waals radius, and moderate lipophilicity enhancement (ΔLogP ≈ +0.14 over hydrogen vs. +0.65 for chlorine) enables fine-tuning of membrane permeability and metabolic stability without introducing the steric bulk or potential CYP450-mediated oxidative dehalogenation risks associated with chlorine substituents [2]. Furthermore, in the well-established fluoroquinolone antibiotic pharmacophore, the 6-fluoro substitution is critical for enhancing antibacterial potency through improved DNA gyrase binding, a structure-activity relationship that conceptually extends to cinnoline-based analog programs [3]. Substituting 6-fluorocinnoline with a non-fluorinated or differently halogenated analog therefore alters not only lipophilicity but also electronic distribution across the heterocyclic ring, potentially compromising target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 6-Fluorocinnoline Against Key Comparators


Lipophilicity Tuning: 6-Fluorocinnoline Occupies a LogP Window Between Unsubstituted and 6-Chloro Cinnoline

6-Fluorocinnoline (LogP = 1.77) sits between unsubstituted cinnoline (LogP = 1.63) and 6-chlorocinnoline (LogP = 2.28) on the lipophilicity scale [1]. This intermediate LogP, combined with a maintained PSA of 25.78 Ų (identical to the unsubstituted parent), makes 6-fluorocinnoline particularly valuable for programs where a modest increase in membrane permeability is desired without crossing the LogP > 3 threshold associated with increased promiscuity and solubility limitations.

Lipophilicity optimization Drug-likeness Physicochemical profiling

Electron-Withdrawing Effect: 6-Fluoro Substitution Modulates Cinnoline Ring Electronics Without Steric Penalty

Fluorine at position 6 exerts a strong electron-withdrawing inductive effect (-I) on the cinnoline ring, as evidenced by class-level SAR studies showing that electron-withdrawing substituents on the cinnoline nucleus enhance antibacterial properties [1]. Critically, the van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), meaning that 6-fluorocinnoline achieves this electronic modulation without the steric penalty imposed by chlorine (1.75 Å) at the same position [2]. This is particularly relevant for targets with sterically constrained binding pockets.

Electronic effects Structure-activity relationship Medicinal chemistry

Antifungal Activity: 6-Fluorocinnoline Scaffold Confers Activity Against Aspergillus niger and Candida albicans

In a direct synthesis-to-activity study by Nargund et al. (1994), a series of 6-fluorocinnolines was synthesized from 3-chloro-4-fluoroaniline and evaluated against Aspergillus niger and Candida albicans [1]. Compounds 3-chloro-4-fluoroarylhydrazine(cyano)acetamide (1), 7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxamide (2), and 7-chloro-6-fluoro-4-cinnomoylarylidene cinnoline-3-carboxamides (4a-c) were active against A. niger, while 7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxylic acid (3) and 7-chloro-6-fluoro-4-cinnomoylarylidene cinnoline-3-carboxylic acids (5a-c) were active against C. albicans. This study establishes 6-fluorocinnoline as a productive antifungal scaffold with differential activity profiles depending on further derivatization.

Antifungal activity Antimicrobial screening Cinnoline derivatives

Agrochemical Potential: C-6 Fluorine Substitution Correlates with Pollen Suppressant Activity in Cinnoline-3-Carboxylic Acids

Guilford et al. (1992) systematically evaluated a series of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids for pollen suppression activity on wheat (Triticum aestivum L.) [1]. The study explicitly states that 'significant pollen suppressant activity is described for analogues bearing a heteroatom substituent, such as fluorine or alkoxy, at C-6 of the cinnoline ring,' while 'compounds bearing an amino substituent showed little or no activity, and compounds with methyl substitution at C-5 were inactive.' This establishes C-6 fluorine as a privileged substituent for this specific agrochemical application, with the fluorine-substituted analogs outperforming amino and methyl-substituted comparators in the same assay system.

Chemical hybridization agents Pollen suppression Agrochemical discovery

Synthetic Intermediate: 6-Fluorocinnoline as a Mono-Substituted Parent Scaffold with Zero Rotatable Bonds Enables Predictable Derivatization

6-Fluorocinnoline possesses zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, with a molecular weight of 148.14 g/mol [1]. Compared to more heavily substituted 6-fluoro cinnoline derivatives such as 6-fluoro-4-methylcinnoline (MW 162.16, 1 rotatable bond) or 4-amino-6-fluorocinnoline-3-carboxamide (MW 206.18, multiple H-bond donors/acceptors) , the unadorned 6-fluorocinnoline scaffold offers maximal synthetic versatility with minimal steric constraints at positions 3, 4, 7, and 8. This makes it the preferred starting material for divergent SAR libraries where the investigator needs to systematically explore multiple substitution vectors without pre-existing functional group interference.

Synthetic chemistry Building block Molecular complexity

Antibacterial Class Comparison: 6-Fluoro Cinnoline-3-Carboxylic Acids Show Broader Spectrum Than Cinoxacin but Inferior Potency to Norfloxacin

Miyamoto and Matsumoto (1989) synthesized a series of 6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids and compared their antibacterial activity against cinoxacin and norfloxacin [1]. The study found that 'some compounds showed a broader spectrum and more potent activity than cinoxacin, but were considerably inferior in activity to norfloxacin.' This establishes the 6-fluoro cinnoline-3-carboxylic acid scaffold as a valid antibacterial pharmacophore with improved spectrum over the clinically used cinnoline antibiotic cinoxacin, while acknowledging its potency limitations relative to the fluoroquinolone norfloxacin—providing a realistic efficacy benchmark for programs considering cinnoline-based antibacterial development.

Antibacterial activity Cinoxacin analogs Fluoroquinolone comparison

Procurement-Driven Application Scenarios for 6-Fluorocinnoline (CAS 318276-73-2)


Medicinal Chemistry: Fluorinated Cinnoline Scaffold for Kinase or Receptor Inhibitor Lead Optimization

6-Fluorocinnoline serves as an optimal starting point for structure-activity relationship (SAR) programs in kinase or GPCR inhibitor discovery. Its intermediate LogP of 1.77, zero hydrogen bond donors, and minimal steric footprint at position 6 make it suitable for systematic exploration of substitution at positions 3, 4, 7, and 8 [1]. The well-documented role of 6-fluoro substitution in enhancing antibacterial potency within the fluoroquinolone pharmacophore extends to cinnoline-based analogs, as demonstrated by Miyamoto and Matsumoto (1989) who showed that 6-fluoro cinnoline-3-carboxylic acids exhibited broader antibacterial spectrum than cinoxacin [2]. Researchers seeking a fluorinated heterocyclic scaffold with validated antibacterial activity but without the synthetic complexity of polysubstituted analogs should prioritize 6-fluorocinnoline for initial hit-to-lead campaigns.

Antifungal Drug Discovery: Validated Scaffold for Aspergillus and Candida Target-Based Screening

The Nargund et al. (1994) study demonstrated that 6-fluorocinnoline-derived compounds exhibit differentiated antifungal activity: carboxamide derivatives were active against Aspergillus niger, while carboxylic acid derivatives preferentially targeted Candida albicans [1]. This species-dependent activity profile provides a rational starting point for structure-based optimization. Procurement of 6-fluorocinnoline as a core scaffold enables medicinal chemists to explore the carboxamide vs. carboxylic acid functional group divergence that governs antifungal selectivity, offering a data-driven entry point rather than an untested chemical starting point.

Agrochemical R&D: Chemical Hybridization Agent Development Leveraging C-6 Fluorine Activity Advantage

Guilford et al. (1992) established that C-6 fluorine substitution on phenylcinnoline-3-carboxylic acids confers significant pollen suppressant activity, while C-6 amino and C-5 methyl substitutions are inactive or show little activity [1]. 6-Fluorocinnoline therefore represents a validated synthetic intermediate for programs developing chemical hybridization agents (CHAs) for hybrid seed production in cereal crops. The documented activity advantage of fluorine over amino and methyl substituents at the 6-position provides a clear rationale for selecting the 6-fluoro scaffold over alternative substitution patterns, reducing the risk of investing synthesis resources in inactive analogs.

Physicochemical Property Optimization: LogP Tuning Without Introducing Metabolic Liability

For programs where fine-tuning of lipophilicity is critical—such as CNS drug discovery where LogP between 1-3 is desirable, or antibacterial programs where membrane penetration must be balanced against efflux susceptibility—6-fluorocinnoline (LogP = 1.77) provides a measurable advantage over unsubstituted cinnoline (LogP = 1.63) [1]. The +0.14 LogP increment from fluorine substitution can meaningfully impact membrane permeability without introducing the metabolic instability or toxicity risks associated with the larger LogP increase (+0.65) from chlorine substitution [2]. This makes 6-fluorocinnoline the preferred choice when a modest, controlled increase in lipophilicity is the design objective.

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